molecular formula C28H21Cl3NP B14386993 [(3,7-Dichloroquinolin-8-yl)methyl](triphenyl)phosphanium chloride CAS No. 89840-95-9

[(3,7-Dichloroquinolin-8-yl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14386993
CAS No.: 89840-95-9
M. Wt: 508.8 g/mol
InChI Key: UHHDAQUUGFYDSD-UHFFFAOYSA-M
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Description

(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 3rd and 7th positions, and a triphenylphosphanium chloride group attached to the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride typically involves the reaction of 3,7-dichloroquinoline with triphenylphosphine in the presence of a suitable halogenating agent The reaction is carried out under controlled conditions to ensure the selective formation of the desired product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and antimalarial agent. Studies have demonstrated its activity against various bacterial and protozoal pathogens.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the function of essential enzymes in the pathogens, leading to their death. In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.

    Dihydroquinoline derivatives: Reduced forms of quinoline with distinct chemical properties.

Uniqueness

(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride stands out due to its unique combination of a quinoline ring with a triphenylphosphanium chloride group This structural feature imparts specific chemical and biological properties that are not observed in other quinoline derivatives

Properties

CAS No.

89840-95-9

Molecular Formula

C28H21Cl3NP

Molecular Weight

508.8 g/mol

IUPAC Name

(3,7-dichloroquinolin-8-yl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C28H21Cl2NP.ClH/c29-22-18-21-16-17-27(30)26(28(21)31-19-22)20-32(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

UHHDAQUUGFYDSD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CC3=CC(=CN=C32)Cl)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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